Adamantane-d16
Overview
Description
Cleomiscosin A is a natural coumarinolignan primarily found in the plant Cleome viscosa. It is a yellow crystalline compound with a bitter taste and notable medicinal properties. The chemical structure of Cleomiscosin A is characterized by a hydroxycoumarin framework, making it a member of the coumarin family. This compound has garnered attention due to its anti-inflammatory, antioxidant, and hepatoprotective activities .
Mechanism of Action
Target of Action
Adamantane-d16, a deuterium-labeled derivative of adamantane, is expected to have similar targets as its parent compound, adamantane . Adamantane and its derivatives, such as Amantadine, primarily target the NMDA receptors and dopamine receptors in the brain . These receptors play a crucial role in neurotransmission, influencing various neurological processes .
Mode of Action
Amantadine is known to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also exhibits NMDA receptor antagonistic effects , which means it inhibits the activity of NMDA receptors .
Biochemical Pathways
Adamantane derivatives influence several biochemical pathways. By interacting with dopamine and NMDA receptors, they affect the dopaminergic and glutamatergic neurotransmission pathways . These pathways are involved in a variety of neurological processes, including cognition, behavior, and motor control .
Pharmacokinetics
Adamantane derivatives are generally known for their lipophilicity . This property allows them to cross biological barriers, such as the blood-brain barrier, enhancing their bioavailability .
Result of Action
The interaction of this compound with its targets leads to changes at the molecular and cellular levels. For instance, the antagonistic effect on NMDA receptors and the increased dopamine release can lead to alleviation of symptoms in conditions like Parkinson’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual, and specific genetic factors can impact the compound’s action .
Biochemical Analysis
Biochemical Properties
Adamantane-d16 is known for its stability and unique reactivity . It is often used as a building block in the synthesis of new drug delivery systems . The adamantane moiety is usually introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .
Cellular Effects
Adamantane derivatives, including this compound, have been found to inhibit the growth of SARS-CoV-2 in vitro in cultured human epithelial cells .
Molecular Mechanism
It is known that adamantane and its derivatives can act as anchors in the lipid bilayer of liposomes . This property is used in targeted drug delivery systems, where adamantane helps to ensure the drug reaches its intended target .
Temporal Effects in Laboratory Settings
In laboratory settings, the adamantane cation undergoes an ultrafast internal conversion to the ground state after excitation with near-infrared–ultraviolet photons . This process occurs on a timescale of 10–100 fs depending on the initial excitation energy .
Dosage Effects in Animal Models
For example, rimantadine, another adamantane derivative, has been found to significantly reduce viral titers in the lungs of golden Syrian hamsters infected with SARS-CoV-2 .
Metabolic Pathways
Adamantane derivatives are known to undergo a variety of transformations, facilitated by their unique stability and reactivity .
Transport and Distribution
Adamantane derivatives, including this compound, are known to be soluble in hydrocarbons . This property may influence their transport and distribution within cells and tissues.
Subcellular Localization
The ability of adamantane to act as an anchor in the lipid bilayer of liposomes suggests that it may localize to cellular membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cleomiscosin A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from Cleome viscosa. The process includes drying and pulverizing the plant material, followed by solvent extraction using methanol or ethanol. The extract is then concentrated and purified to obtain Cleomiscosin A .
Industrial Production Methods: On an industrial scale, Cleomiscosin A is produced using high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). This method ensures high purity and yield of the compound. The process involves the separation of Cleomiscosin A from other coumarinolignans present in the plant extract .
Chemical Reactions Analysis
Types of Reactions: Cleomiscosin A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cleomiscosin A can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted coumarinolignans. These products often retain the core coumarin structure but exhibit different functional groups .
Scientific Research Applications
Cleomiscosin A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Cleomiscosin A is studied for its role in plant defense mechanisms and its biosynthesis in plants.
Medicine: The compound exhibits anti-inflammatory, antioxidant, and hepatoprotective properties, making it a potential candidate for drug development.
Comparison with Similar Compounds
Cleomiscosin A is part of a family of coumarinolignans, including Cleomiscosin B and Cleomiscosin C. These compounds share a similar core structure but differ in their functional groups and biological activities:
Cleomiscosin B: Similar to Cleomiscosin A but with different hydroxyl and methoxy substitutions.
Cleomiscosin C: Contains additional methoxy groups, which enhance its antioxidant activity compared to Cleomiscosin A.
Uniqueness: Cleomiscosin A is unique due to its balanced profile of anti-inflammatory, antioxidant, and hepatoprotective activities. Its ability to modulate multiple signaling pathways and its efficacy in various biological models make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILYTVJVMAKLC-QJESCHDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481581 | |
Record name | Adamantane-d16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30470-60-1 | |
Record name | Adamantane-d16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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